3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone CAS number
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone CAS number
An In-Depth Technical Guide to 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone, a compound of interest in medicinal chemistry. By dissecting its core structural motifs—the benzophenone scaffold, the thiomorpholine ring, and the specific halogenation pattern—we explore its physicochemical properties, plausible synthetic routes, and potential therapeutic applications. This document serves as a foundational resource for researchers investigating this molecule, offering insights into its design, synthesis, and evaluation within drug discovery programs. We ground our analysis in the established pharmacological importance of its constituent parts, providing a logical framework for future research and development.
Compound Identification and Physicochemical Properties
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone is a synthetic organic compound featuring a diaryl ketone core. Its unique substitution pattern suggests its potential as a lead compound in various therapeutic areas.
The structure combines a chlorinated and fluorinated phenyl ring with a second phenyl ring bearing a thiomorpholinomethyl substituent. This amalgamation of functional groups is key to its potential bioactivity.
| Property | Value | Source |
| CAS Number | 898781-98-1 | BLD Pharm[1] |
| Molecular Formula | C₁₈H₁₇ClFNOS | Matrix Scientific |
| Molecular Weight | 349.86 | Matrix Scientific |
| Hazard Information | Irritant | Matrix Scientific |
| InChI Key | OQNNRIKIUOBFAX-UHFFFAOYSA-N | CymitQuimica[3] |
The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry
The benzophenone motif is a ubiquitous and versatile scaffold found in numerous natural products and synthetic drugs.[4][5] Its diaryl ketone structure serves as a rigid backbone for orienting various functional groups, enabling interaction with a wide array of biological targets.
Key Biological Activities:
-
Anti-inflammatory: Many benzophenone derivatives have shown potent anti-inflammatory properties, with some exhibiting considerable inhibition of COX-2 enzymes.[4][6]
-
Anticancer: The scaffold is present in molecules that inhibit key pathways in cancer progression, such as angiogenesis, by targeting factors like VEGF-A.[4][7]
-
Antimicrobial and Antiviral: The structural versatility of benzophenones has been exploited to develop agents with significant antimicrobial and antiviral activity.[4][7]
The presence of halogen atoms, such as the chlorine and fluorine in the target molecule, is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[8][9]
The Thiomorpholine Moiety: A Contributor to Bioactivity
The thiomorpholine ring is a sulfur-containing heterocycle that imparts distinct chemical properties and biological activities. Its inclusion in a molecular structure can influence solubility, metabolic stability, and receptor binding. Research into thiomorpholine derivatives has revealed several promising therapeutic potentials:
-
Antioxidant Activity: Certain derivatives are effective inhibitors of lipid peroxidation.[10]
-
Hypolipidemic Effects: Studies have shown that some thiomorpholine compounds can significantly decrease triglyceride, total cholesterol, and LDL levels, suggesting a role in managing hyperlipidemia.[10] They may act as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[10]
The combination of the proven benzophenone core with the bioactive thiomorpholine moiety in 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone creates a molecule with a compelling, multi-faceted potential for therapeutic intervention.
Proposed Synthesis and Mechanistic Considerations
A proposed multi-step synthesis would likely involve:
-
Step 1: Friedel-Crafts Acylation: Reaction of 3-chloro-4-fluorobenzoyl chloride with a suitable ortho-substituted toluene (e.g., 2-methylbenzoyl chloride precursor) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core. The methyl group serves as a handle for the subsequent functionalization.
-
Step 2: Radical Bromination: The methyl group on the benzophenone intermediate is selectively brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This creates a reactive benzyl bromide.
-
Step 3: Nucleophilic Substitution: The resulting 2'-(bromomethyl)benzophenone intermediate is then reacted with thiomorpholine. The nitrogen atom of the thiomorpholine acts as a nucleophile, displacing the bromide to form the final product.
This approach is logical because it builds the molecule sequentially, starting with the robust and well-understood formation of the diaryl ketone, followed by targeted functionalization of the less-hindered methyl group.
Caption: Proposed synthetic workflow for the target compound.
Potential Therapeutic Applications and Research Directions
Given the known bioactivities of its constituent scaffolds, 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone is a prime candidate for screening in several therapeutic areas:
-
Oncology: Its benzophenone core suggests potential as an anticancer agent. Initial screening should involve a panel of human cancer cell lines (e.g., HL-60, A-549, SMMC-7721) to determine its cytotoxic and antiproliferative effects.[7] Mechanistic follow-up studies could investigate inhibition of protein kinases or angiogenesis-related pathways.
-
Inflammation and Immunology: The compound should be evaluated for its ability to inhibit key inflammatory enzymes like COX-1 and COX-2.[4] Cellular assays using macrophages stimulated with lipopolysaccharide (LPS) could quantify its effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Metabolic Disorders: The presence of the thiomorpholine moiety warrants investigation into its effects on lipid metabolism.[10] An initial screen could involve assays for squalene synthase inhibition or cellular models to assess its impact on cholesterol and triglyceride accumulation.
The unique combination of functionalities makes this compound a novel chemical entity. Its development path would begin with broad in-vitro screening, followed by more focused mechanistic studies based on initial hits, and eventual progression to in-vivo models for efficacy and safety evaluation.
Exemplary Experimental Protocol: In-Vitro COX-2 Inhibition Assay
To validate the potential anti-inflammatory activity, a robust and self-validating protocol is essential. The following outlines a standard procedure for assessing COX-2 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone against the human COX-2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is sourced and diluted to a working concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid (substrate) is prepared in ethanol and then diluted in the assay buffer.
-
Compound Preparation: The test compound is dissolved in DMSO to create a high-concentration stock solution. A series of dilutions are then prepared to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and DMSO is used as a vehicle control.
-
The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
The reaction is initiated by adding the arachidonic acid substrate.
-
The reaction proceeds for a defined time (e.g., 2 minutes) at 37°C.
-
-
Detection: The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The absorbance is read on a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: Workflow for an in-vitro COX-2 inhibition assay.
Safety and Handling
Based on available supplier information, 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]
-
National Institutes of Health (NIH). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]
-
National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. Available from: [Link]
-
PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole. Available from: [Link]
-
National Institutes of Health (NIH). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Available from: [Link]
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available from: [Link]
-
ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Available from: [Link]
-
PubMed. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
Sources
- 1. 898781-98-1|3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone|BLD Pharm [bldpharm.com]
- 2. 898763-34-3|3-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone|BLDpharm [bldpharm.com]
- 3. 3-chloro-4-fluoro-3′-thiomorpholinomethyl benzophenone [cymitquimica.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
